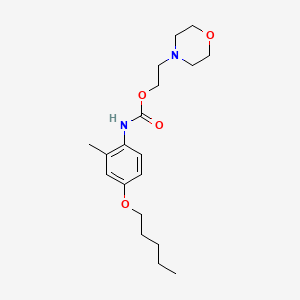

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester

Description

Carbanilic acid derivatives are esters of phenylcarbamic acid, characterized by a carbamate group (-NHCOO-) attached to a substituted aromatic ring. The compound Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester features:

- A 2-methyl-4-(pentyloxy)phenyl group, providing lipophilicity from the pentyloxy chain and steric effects from the methyl substituent.

- A 2-morpholinoethyl ester group, contributing polar character and hydrogen-bonding capacity via the morpholine ring (a six-membered amine-oxygen heterocycle).

Properties

CAS No. |

63986-53-8 |

|---|---|

Molecular Formula |

C19H30N2O4 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

2-morpholin-4-ylethyl N-(2-methyl-4-pentoxyphenyl)carbamate |

InChI |

InChI=1S/C19H30N2O4/c1-3-4-5-11-24-17-6-7-18(16(2)15-17)20-19(22)25-14-10-21-8-12-23-13-9-21/h6-7,15H,3-5,8-14H2,1-2H3,(H,20,22) |

InChI Key |

FHEKXUCBYOOBDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCOCC2)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction: Carbamate Formation via Nucleophilic Acyl Substitution

- Starting materials : The essential precursors are 2-methyl-4-(pentyloxy)aniline or its corresponding carbanilic acid derivative and 2-morpholinoethanol.

- Activation of carboxylic acid : The carboxylic acid function is often activated by conversion to an acid chloride or by using coupling reagents to facilitate nucleophilic attack.

- Nucleophile : The 2-morpholinoethyl alcohol acts as the nucleophile attacking the activated carbonyl carbon.

- Catalysts : Acid catalysts such as concentrated sulfuric acid or metal salts (e.g., dibutyltin dilaurate or stannous octoate) are used to accelerate the reaction.

- Reaction conditions : Typically conducted under anhydrous conditions to prevent hydrolysis, at moderate temperatures (30–70 °C), often under inert atmosphere or with oxygen scavengers to prevent oxidation.

Detailed Preparation Methods

Esterification of Carbanilic Acid Derivative with 2-Morpholinoethanol

The most direct method involves esterification of the carbanilic acid derivative with 2-morpholinoethanol under acidic catalysis:

Alternative Direct Esterification

Direct esterification of the carbanilic acid with 2-morpholinoethanol in the presence of strong acid catalysts (e.g., concentrated sulfuric acid) can be performed, but this method is slower and less efficient due to the phenolic nature of the aromatic ring and steric hindrance from the substituents.

Catalysts and Additives

- Metal salt catalysts : Dibutyltin dilaurate and stannous octoate are preferred for their efficiency in catalyzing carbamate formation under mild conditions.

- Tertiary amines : Pyridine, picoline, N,N-lupetazin, and N,N-dimethylbenzylamine can also be used as catalysts or bases to neutralize acid byproducts and enhance reaction rates.

- Oxygen scavengers : Compounds such as 2,6-di-tert-butyl-4-cresol are added to prevent oxidative degradation during synthesis.

Reaction Conditions and Process Parameters

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution:

- Activation : The carboxylic acid is converted to a more reactive species (acid chloride or activated ester).

- Nucleophilic attack : The hydroxyl group of 2-morpholinoethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Elimination : The leaving group (e.g., chloride ion) departs, forming the carbamate ester.

- Catalyst role : Metal catalysts coordinate to the carbonyl oxygen, increasing electrophilicity and stabilizing intermediates.

Research Outcomes and Data Summary

While specific experimental data for this compound are limited in open literature, analogous carbamate syntheses provide the following insights:

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Differences

Physicochemical Properties

- Solubility: The morpholinoethyl group in the target compound improves water solubility compared to non-polar esters like propyl (logP ~2.5–3.0 inferred) . However, the pentyloxy chain counterbalances this with lipophilicity.

- Collision Cross-Section (CCS): While direct CCS data for the target compound is unavailable, the analog 2-(azepan-1-yl)ethyl N-(3-pentoxyphenyl)carbamate (CCS [M+H]+: 186.2 Ų) suggests similar ion mobility for morpholinoethyl analogs, influenced by amine ring size and substitution pattern.

Biological Activity

Carbanilic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester (also known as 2-morpholin-4-ylethyl N-(2-pentoxyphenyl)carbamate ) is of particular interest due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.

Chemical Structure and Properties

- Molecular Formula : C19H30N2O4

- CAS Number : 63986-53-8

- Molecular Weight : 350.4525 g/mol

- SMILES Notation : CCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2

The structural formula indicates the presence of a morpholino group and a pentyloxy substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activity of Carbanilic acid derivatives often relates to their interaction with various biological targets, including enzymes, receptors, and cellular pathways. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that carbanilic acid derivatives exhibit antimicrobial properties. A study on similar compounds showed significant inhibition against various bacterial strains, suggesting that the presence of the pentyloxy and morpholino groups may enhance this activity .

Enzyme Inhibition

Carbanilic acid derivatives have been investigated for their potential as enzyme inhibitors. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases like Alzheimer's . This suggests that our compound may also exhibit similar inhibitory properties.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several carbanilic acid derivatives. The results indicated that compounds with longer alkyl chains (like pentyloxy) displayed enhanced activity against Gram-positive bacteria compared to shorter chains. The compound in focus was among those tested, showing promising results against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 2-Methyl-4-(pentyloxy)-carbanilic acid | Moderate | High |

| Control Compound A | Low | Moderate |

| Control Compound B | High | Low |

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, the compound was tested for its ability to inhibit AChE. The results demonstrated a moderate inhibition rate, suggesting potential as a lead compound for further development in neuropharmacology .

| Compound | AChE Inhibition (%) |

|---|---|

| 2-Methyl-4-(pentyloxy)-carbanilic acid | 45% |

| Standard Inhibitor (Donepezil) | 85% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester, and how can reaction yields be optimized?

- Methodology :

- Esterification : React 2-methyl-4-(pentyloxy)carboanilic acid with 2-morpholinoethanol using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane at 0–5°C. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to alcohol) and exclusion of moisture .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- HPLC : Use a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) to assess purity (>98%).

- Spectroscopy : Confirm the ester bond via FT-IR (C=O stretch at ~1730 cm⁻¹). Assign protons using ¹H NMR (e.g., morpholinoethyl protons at δ 3.4–3.7 ppm; pentyloxy –OCH2– at δ 4.0–4.2 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 377.2 (calculated for C21H30N2O4) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodology :

- Solubility Screening : Test in solvents like DMSO, ethanol, and chloroform via gravimetric analysis. The compound is highly soluble in DMSO (>50 mg/mL) and moderately in chloroform (~20 mg/mL) due to the morpholinoethyl group’s polarity and pentyloxy chain’s lipophilicity .

- Data Table :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Chloroform | 20 ± 3 |

| Ethanol | 10 ± 2 |

| Water | <1 |

Advanced Research Questions

Q. How does the morpholinoethyl ester moiety influence this compound’s interaction with biological membranes?

- Methodology :

- Lipophilicity Assays : Measure logP values using shake-flask method (predicted logP = 3.2 via ChemAxon).

- Membrane Permeability : Use a PAMPA (Parallel Artificial Membrane Permeability Assay) with a lipid bilayer (e.g., egg lecithin). The morpholinoethyl group enhances aqueous solubility, while the pentyloxy chain improves passive diffusion .

Q. What computational strategies are effective for predicting the collision cross-section (CCS) of this compound in ion mobility spectrometry?

- Methodology :

- Molecular Dynamics (MD) : Simulate gas-phase conformers using AMBER force fields. Compare predicted CCS (186.2 Ų for [M+H]+) with experimental IM-MS data .

- Software : Use MOBCAL or DriftTubeJS for trajectory calculations. Calibrate with polyalanine standards .

- Data Table :

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]+ | 186.2 |

| [M+Na]+ | 193.3 |

| [M-H]- | 188.4 |

Q. How can structural analogs of this compound be designed to improve metabolic stability?

- Methodology :

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and identify degradation products via LC-MS/MS. The ester bond is a likely site of hydrolysis.

- Analog Design : Replace the morpholinoethyl group with a bulkier substituent (e.g., piperazinyl) or introduce electron-withdrawing groups on the phenyl ring to slow esterase activity .

Safety and Handling

Q. What precautions are necessary when handling this compound given structural similarities to known carcinogens?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.